(1R)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine (1R)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17489356
InChI: InChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m1/s1
SMILES:
Molecular Formula: C9H9BrFN
Molecular Weight: 230.08 g/mol

(1R)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine

CAS No.:

Cat. No.: VC17489356

Molecular Formula: C9H9BrFN

Molecular Weight: 230.08 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine -

Specification

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
IUPAC Name (1R)-1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m1/s1
Standard InChI Key VSURUVXCRNFAHL-MRVPVSSYSA-N
Isomeric SMILES C=C[C@H](C1=C(C(=CC=C1)Br)F)N
Canonical SMILES C=CC(C1=C(C(=CC=C1)Br)F)N

Introduction

Structural Characteristics and Stereochemical Configuration

The defining feature of (1R)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine is its stereochemistry, denoted by the "(1R)" configuration at the chiral carbon atom (C1). The molecule consists of a propenylamine chain (CH2=CHCH(NH2)\text{CH}_2=\text{CH}-\text{CH}(\text{NH}_2)-) attached to a 3-bromo-2-fluorophenyl group. The halogen substituents occupy the meta (C3) and ortho (C2) positions relative to the propenylamine attachment point at C1 (Figure 1).

Molecular Geometry and Electronic Properties

The SMILES notation (C=C[C@H](C1=C(C(=CC=C1)Br)F)N\text{C=C[C@H](C1=C(C(=CC=C1)Br)F)N}) explicitly defines the stereochemistry, with the "@" symbol indicating the R configuration. The InChIKey (VSURUVXCRNFAHL-MRVPVSSYSA-N\text{VSURUVXCRNFAHL-MRVPVSSYSA-N}) further encodes this structural information, enabling precise database queries and computational modeling. The bromine atom’s electronegativity (χ=2.96\chi = 2.96) and fluorine’s (χ=3.98\chi = 3.98) create localized electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity in substitution and coupling reactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC9H9BrFN\text{C}_9\text{H}_9\text{BrFN}
Molecular Weight230.08 g/mol
IUPAC Name(1R)-1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine
SMILES (Isomeric)C=CC@HN
InChIKeyVSURUVXCRNFAHL-MRVPVSSYSA-N

Synthesis and Stereochemical Control

The synthesis of (1R)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine typically involves a multi-step sequence starting from 3-bromo-2-fluorobenzaldehyde. A representative pathway includes:

  • Aldol Condensation: Reaction of 3-bromo-2-fluorobenzaldehyde with a propenylamine derivative (e.g., allylamine) under basic conditions to form an imine intermediate.

  • Reductive Amination: Reduction of the imine using agents like sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or catalytic hydrogenation to yield the primary amine.

  • Chiral Resolution: Enantiomeric purity is achieved via chiral column chromatography or asymmetric synthesis using chiral catalysts (e.g., BINAP-ruthenium complexes).

Critical parameters include temperature control (< 0°C for ketone stabilization) and solvent selection (tetrahydrofuran or dichloromethane). Yield optimization often requires iterative adjustment of stoichiometry and reaction time.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, K2CO3\text{K}_2\text{CO}_3, 80°C) to construct biaryl systems.

  • Asymmetric Catalysis: Chiral amine ligands in transition-metal complexes for enantioselective hydrogenation (>90%ee>90\% \, \text{ee}).

  • Peptide Mimetics: Incorporation into peptidomimetic scaffolds to enhance metabolic stability and bioavailability.

Research Frontiers and Challenges

Current investigations focus on:

  • Scalable Synthesis: Developing continuous-flow systems to improve yield (>75%>75\%) and reduce waste.

  • Targeted Drug Design: Computational docking studies to optimize interactions with neurological targets (e.g., NMDA receptors).

  • Environmental Impact: Assessing biodegradation pathways to mitigate ecotoxicological risks.

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